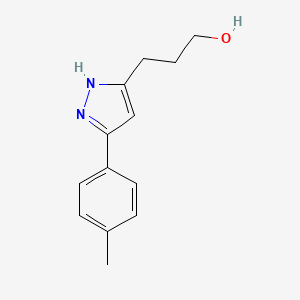

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

Vue d'ensemble

Description

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is an organic compound that features a pyrazole ring substituted with a p-tolyl group and a propanol chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of p-tolylhydrazine with an appropriate β-keto ester to form the pyrazole ring. This intermediate is then subjected to reduction and subsequent alkylation to introduce the propanol chain. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability. Catalysts such as palladium or nickel may be employed to facilitate the reactions .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the synthesis of similar pyrazole derivatives which showed promising results against various cancer cell lines, suggesting that 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol could be explored for similar therapeutic effects .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have been shown to reduce inflammatory markers in vitro and in vivo. This suggests that this compound may also possess anti-inflammatory properties, warranting further investigation in clinical settings .

Polymer Chemistry

The unique structure of this compound allows it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties, making it suitable for advanced materials used in coatings and composites .

Sensor Development

Due to its chemical properties, this compound can also be utilized in the development of chemical sensors. Pyrazole derivatives have been explored for their ability to detect metal ions and other analytes, suggesting potential applications in environmental monitoring and safety .

Pesticide Development

The synthesis of novel pesticides incorporating pyrazole structures has been a growing area of research. Studies indicate that compounds with similar functionalities can exhibit insecticidal and fungicidal activities, which could lead to the development of more effective agricultural chemicals based on this compound .

Plant Growth Regulators

There is also potential for this compound to be explored as a plant growth regulator. Research into similar compounds has shown that they can influence plant growth processes, such as root development and flowering time, which could be beneficial for crop yield improvements .

Case Studies

Mécanisme D'action

The mechanism by which 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol exerts its effects involves interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The propanol chain may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Methylphenyl)-1-propanol: Similar structure but lacks the pyrazole ring.

3-(4-Methylthio)phenyl)-1-(p-tolyl)propan-1-ol: Contains a thioether group instead of a hydroxyl group.

Uniqueness

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is unique due to the presence of both a pyrazole ring and a propanol chain, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .

Activité Biologique

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, with the molecular formula C₁₃H₁₆N₂O and a molar mass of approximately 216.28 g/mol, is a compound featuring a pyrazole ring substituted with a p-tolyl group and a propanol moiety. This structure suggests potential biological activity, particularly in medicinal chemistry, where pyrazole derivatives have been recognized for their diverse pharmacological properties.

Structural Characteristics

The compound's unique structure is characterized by:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- p-Tolyl group : A para-substituted toluene moiety that may enhance lipophilicity and biological interactions.

- Propan-1-ol chain : This functional group could influence solubility and reactivity.

Table 1: Biological Activities of Related Pyrazole Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 5-(p-Tolyl)-1H-pyrazole | Structure Not Shown | Antimicrobial | Lacks propanol side chain |

| 3-(4-Methylphenyl)-1H-pyrazole | Structure Not Shown | Anti-inflammatory | Different aromatic substitution |

| 4-Amino-1H-pyrazole | Structure Not Shown | Anticancer | No alkyl side chain |

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions. The methods used for its synthesis are crucial for producing the compound in sufficient purity and yield for research purposes.

Case Studies

Although direct studies on this specific compound are scarce, related pyrazole derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. For instance, a study on 3-alkyl-1,5-diaryl-pyrazoles revealed moderate to potent antiproliferative activity against human cancer cell lines such as SGC-7901, A549, and HT-1080, with some compounds exhibiting IC50 values as low as μM .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific biological targets. For example:

- Tubulin Inhibition : Some pyrazoles disrupt tubulin polymerization, affecting microtubule dynamics similar to known anticancer agents like combretastatin A4 (CA4) .

Further research into the interactions of this compound with biological targets is essential for understanding its pharmacological potential.

Propriétés

IUPAC Name |

3-[3-(4-methylphenyl)-1H-pyrazol-5-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-10-4-6-11(7-5-10)13-9-12(14-15-13)3-2-8-16/h4-7,9,16H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOBEPWURRYHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501077 | |

| Record name | 3-[3-(4-Methylphenyl)-1H-pyrazol-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69745-22-8 | |

| Record name | 3-[3-(4-Methylphenyl)-1H-pyrazol-5-yl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.